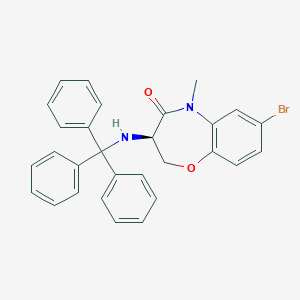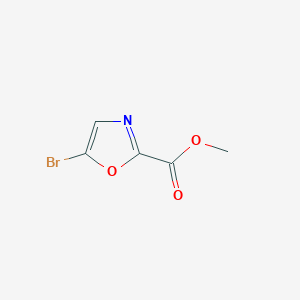
4-(4-Iodopyrazol-1-yl)-1-methyl-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the reaction of 1,3-diketones with hydrazine . Another method involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitutions at the 5-position, and reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary widely depending on their specific structure. In general, pyrazoles are weak bases and can act as both hydrogen bond donors and acceptors .Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that inhibits the growth and proliferation of the targeted organisms . The molecular docking study conducted on Lm-PTR1, a protein in Leishmania, justified the better antileishmanial activity of a related compound . This suggests that 4-(4-Iodopyrazol-1-yl)-1-methyl-piperidine might interact with similar targets in a similar manner.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely affects the biochemical pathways essential for the survival and replication of leishmania and plasmodium species .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the targeted organisms, as evidenced by its antileishmanial and antimalarial activities . For instance, related compounds have shown desirable levels of mean parasitemia and high percent suppression against Plasmodium berghei infected mice .
Safety and Hazards
Direcciones Futuras
Research into pyrazole compounds is ongoing, with many potential applications in fields such as medicine, agriculture, and materials science . Future research will likely focus on developing new synthetic methods, exploring new biological activities, and improving the safety and efficacy of pyrazole-based drugs .
Propiedades
IUPAC Name |
4-(4-iodopyrazol-1-yl)-1-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGWWGZFUGRXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)




![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)







